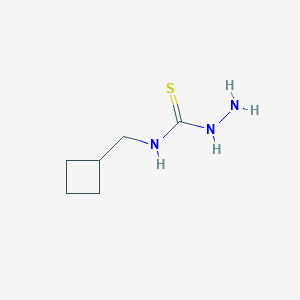![molecular formula C13H19N3O B1371068 4-氨基-N-[2-(吡咯啉-1-基)乙基]苯甲酰胺 CAS No. 51-07-0](/img/structure/B1371068.png)
4-氨基-N-[2-(吡咯啉-1-基)乙基]苯甲酰胺
描述
“4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is a compound with the CAS Number: 51-07-0. It has a molecular weight of 233.31 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for “4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is 1S/C13H19N3O/c14-12-5-3-11(4-6-12)13(17)15-7-10-16-8-1-2-9-16/h3-6H,1-2,7-10,14H2,(H,15,17) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is a powder with a melting point of 139-140 degrees Celsius .科学研究应用
神经阻滞活性
- 应用: 4-氨基-N-[2-(吡咯啉-1-基)乙基]苯甲酰胺及相关化合物已被探索其作为神经阻滞剂的潜力。一项研究合成了各种苯甲酰胺,并评估它们对大鼠吗啡诱导的刻板行为的抑制作用。观察到结构与活性之间的相关性,表明它们在治疗精神病时可能具有更少的副作用(Iwanami et al., 1981)。
结晶形态表征
- 应用: 该化合物已被分析在不同结晶形态中的药用应用。一项关于类似苯甲酰胺TKS159的研究确定了两种具有不同物理和化学性质的多晶形态,突显了多晶形态在药物开发中的重要性(Yanagi et al., 2000)。
发光性能
- 应用: 衍生自4-氨基-N-[2-(吡咯啉-1-基)乙基]苯甲酰胺的化合物已被研究其发光性能。这些化合物表现出聚集增强发射和多刺激响应性能,使它们在材料科学和传感器技术中具有应用前景(Srivastava et al., 2017)。
黑色素瘤细胞毒性
- 应用: 某些苯甲酰胺衍生物已显示出对黑色素瘤细胞的选择性细胞毒性。包括4-氨基-N-[2-(吡咯啉-1-基)乙基]苯甲酰胺衍生物在内的放射碘化苯甲酰胺在黑色素瘤治疗中具有靶向药物传递的潜力(Wolf et al., 2004)。
药物分析中的毛细管电泳
- 应用: 该化合物已被用于开发毛细管电泳方法来分析药物。这展示了它在质量控制和药物分析中的实用性(Ye et al., 2012)。
合成和修饰用于药物开发
- 应用: 各种研究已集中在合成和修饰苯甲酰胺衍生物用于药物开发。这些研究探索不同的合成途径和修饰以增强这些化合物的药理性能(Kuznetsov & Chapyshev, 2007)。
胃癌治疗
- 应用: 从4-氨基-N-[2-(吡咯啉-1-基)乙基]苯甲酰胺衍生的杂环化合物已被研究其对胃癌细胞系的抗癌活性,表明其在癌症治疗中的潜在用途(Liu et al., 2019)。
药理活性和药物设计
- 应用: 该化合物已成为设计和合成针对特定受体的药物的焦点,如组胺-3受体拮抗剂。这突显了它在新疗法制剂开发中的作用(Zhou et al., 2012)。
安全和危害
未来方向
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
The effects of 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering cellular functions and metabolic pathways .
Molecular Mechanism
At the molecular level, 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
属性
IUPAC Name |
4-amino-N-(2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12-5-3-11(4-6-12)13(17)15-7-10-16-8-1-2-9-16/h3-6H,1-2,7-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKAUYQJRVDEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)

![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)
![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
![5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1370994.png)
![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)
![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1371000.png)
![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)



![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)
